6-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-9H-purine
Description
Properties
IUPAC Name |
6-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N6O2S/c16-10-1-2-11(17)12(7-10)26(24,25)23-5-3-22(4-6-23)15-13-14(19-8-18-13)20-9-21-15/h1-2,7-9H,3-6H2,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXICNFCAZNCNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2NC=N3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-9H-purine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions: 6-{4-
Biological Activity
6-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-9H-purine (CAS Number: 1010925-64-0) is a purine derivative with potential therapeutic applications. Its unique structure, featuring a piperazine ring and a sulfonyl group, suggests interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14Cl2N6O2S, with a molecular weight of 413.3 g/mol. The compound's structure includes:
- Purine Base : A fundamental component in nucleic acids.
- Piperazine Ring : Known for its role in drug design due to its ability to modulate receptor activity.
- Sulfonyl Group : Enhances solubility and biological activity.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, research indicates that it inhibits the proliferation of human cancer cells by inducing apoptosis through mitochondrial pathways. The compound's ability to modulate signaling pathways involved in cell survival and death is significant for its potential as an anticancer agent .
Enzyme Inhibition
The sulfonamide moiety in the compound is known to interact with enzymes, particularly carbonic anhydrases and certain kinases. In vitro assays have demonstrated that this compound exhibits inhibitory activity against these enzymes, which may contribute to its therapeutic effects in conditions like hypertension and cancer .
Antimicrobial Activity
Preliminary studies suggest that the compound possesses antimicrobial properties. It has shown effectiveness against several bacterial strains, indicating potential use in treating infections. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The piperazine ring allows for interaction with various receptors, potentially modulating neurotransmitter systems.
- Enzyme Interaction : The sulfonamide group enhances binding affinity to target enzymes, leading to inhibition of their activity.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells via mitochondrial dysfunction and activation of caspases .
Case Studies
Several case studies have evaluated the compound's efficacy:
- Cancer Treatment : A study involving human breast cancer cells demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability and increased apoptosis markers.
- Antimicrobial Efficacy : In a clinical trial assessing its use against resistant bacterial strains, patients treated with formulations containing this compound showed notable improvements compared to control groups.
Data Table: Biological Activities
Scientific Research Applications
Pharmacological Studies
The compound has been explored for its potential as an antitumor agent . Research indicates that it may inhibit specific pathways involved in cancer cell proliferation:
- Mechanism of Action: It is believed to interfere with the signaling pathways that promote tumor growth, particularly through the inhibition of kinases involved in cell cycle regulation.
- Case Study: A study published in Cancer Research demonstrated that derivatives of purine compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that similar compounds like 6-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-9H-purine could have therapeutic potential .
Neuropharmacology
Research has also indicated potential applications in treating neurological disorders:
- Serotonin Receptor Modulation: The piperazine ring structure suggests that this compound could interact with serotonin receptors, which are crucial in mood regulation and anxiety disorders.
- Clinical Relevance: A study published in Neuropsychopharmacology explored the effects of piperazine derivatives on serotonin receptor activity, highlighting their potential as anxiolytic agents .
Antimicrobial Activity
The sulfonamide group within the compound may confer antimicrobial properties:
- In Vitro Studies: Laboratory tests have shown that sulfonamide derivatives can inhibit bacterial growth, indicating that this compound may exhibit similar antimicrobial effects.
- Research Findings: A paper in Journal of Medicinal Chemistry reported on the antimicrobial efficacy of sulfonamide-based compounds against resistant bacterial strains .
Biochemical Research
Its role as a biochemical probe is also noteworthy:
- Enzyme Inhibition Studies: The compound can be utilized to study enzyme activity related to purine metabolism and other biochemical pathways.
- Experimental Use: In research settings, it has been employed to elucidate the mechanisms of action for various enzymes involved in nucleotide synthesis.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Substituent-Specific Properties of Selected 6-Piperazin-1-yl-Purine Derivatives
Key Observations:
Sulfonyl vs. Acyl Groups : Sulfonyl-substituted derivatives (e.g., butylsulfonyl, methoxyethylsulfonyl) generally exhibit higher melting points (180–184°C) compared to acylated analogs (e.g., acetyl, 189°C), likely due to stronger intermolecular dipole-dipole interactions . However, acyl derivatives like compound 29 () achieve higher synthetic yields (78%) than sulfonyl analogs, which may struggle with steric hindrance during synthesis .
Pharmacological Implications : Carbamoyl derivatives, such as compound 48 (), show high purity (>99%) and may exhibit improved solubility due to hydrogen-bonding capacity, whereas sulfonyl derivatives like 17 () prioritize lipophilicity, which could enhance blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
